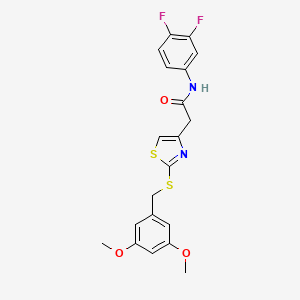![molecular formula C15H14FN3S2 B2502582 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-55-8](/img/structure/B2502582.png)
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of fluorine atoms in such compounds is known to influence their biological activity, including their antitumor properties. The compound is structurally related to the compounds studied in the provided papers, which explore the synthesis and biological properties of fluorinated benzothiazoles and their derivatives .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, as described in the first paper, involves the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process has been modified to obtain pure samples of target compounds, including mono- and difluorinated derivatives. The synthesis route is crucial for the production of compounds with potent cytotoxic properties, as demonstrated by the in vitro biological properties of these compounds against various human cell lines .
Molecular Structure Analysis
The molecular structure of fluorinated benzothiazoles is characterized by the presence of a fluorine atom, which can significantly affect the molecule's electronic distribution and, consequently, its biological activity. The second paper discusses the crystal structures of related fluorine-substituted derivatives, indicating that the presence of a fluorine atom can lead to the formation of chiral centers and influence the overall 3D structure of the molecule. This can have implications for the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzothiazoles is influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased reactivity in certain chemical reactions, such as Michael addition reactions, as described in the second paper. The fluorine atom can also affect the formation of hydrogen bonds and π-π interactions, which are important for the compound's solubility and biological activity .
Physical and Chemical Properties Analysis
Fluorinated benzothiazoles exhibit unique physical and chemical properties due to the presence of the fluorine atom. For instance, the solubility of the compounds can be significantly improved, as demonstrated by the derivatives discussed in the second paper, which have solubilities exceeding 50 mg/ml in water or PBS buffer system at room temperature. The fluorine atom also contributes to the compound's potential for inhibitory effects on biological processes, such as the LPS-induced NO secretion, indicating potential anti-inflammatory activity .
Scientific Research Applications
1. Potential in Cancer Treatment
- Research has shown that derivatives of this compound exhibit significant anti-cancer activity against various cancer cell lines. For instance, isoxazole derivatives of similar compounds demonstrated cytotoxicity against Colo205, U937, MCF7, and A549 cancer cell lines, with a particularly effective impact on the Colo205 cell line. This was attributed to the activation of p53 via mitochondrial-dependent pathways, indicating potential as a small-molecule activator of p53 in cancer treatment (Kumbhare et al., 2014).
2. Applications in Material Science
- A study on a similar compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealed insights into its molecular structure through spectroscopic characterization and crystallographic elucidation. The findings have potential implications for material science, particularly in the development of novel materials with unique properties (Al-Harthy et al., 2019).
3. Synthesis and Analytical Applications
- The synthesis and reactions of azido-benzothiazoles, including compounds structurally similar to 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been explored, leading to the development of novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles. These findings are significant for analytical chemistry, offering new methods for synthesizing complex molecules (Gallagher et al., 1980).
4. Antimicrobial Potential
- Some derivatives of this compound class have been synthesized and shown potential antimicrobial activity. For instance, fluoro substituted benzothiazole derivatives demonstrated promising results in antimicrobial screening, indicating their potential application in developing new antimicrobial agents (Javali et al., 2010).
Mechanism of Action
Target of action
While the specific targets of this compound are not known, thiazole derivatives often interact with a variety of biological targets due to their diverse biological activities .Mode of action
The mode of action would depend on the specific biological target. For example, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors . The affected pathways would also depend on the specific biological target and the mode of action.Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.Result of action
The molecular and cellular effects would depend on the specific biological target and the mode of action. For example, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cell’s biochemical pathways .Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .properties
IUPAC Name |
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3S2/c1-8-5-6-10-12(7-8)21-14(17-10)19-15-18-13-9(16)3-2-4-11(13)20-15/h2-4,8H,5-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJCCSQIBOOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)


![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)
![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)


